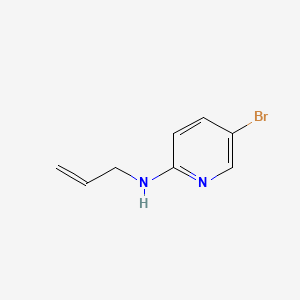

N-allyl-5-bromopyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are a fundamental class of heterocyclic compounds in organic chemistry. nih.govresearchgate.net Their presence is ubiquitous, found in natural products like nicotine (B1678760) and vitamin B6, as well as in a vast array of synthetic compounds with diverse applications. nih.govresearchgate.net These applications span from functional nanomaterials and ligands in organometallic chemistry to key components in asymmetric catalysis. nih.gov

In the realm of drug discovery and development, pyridine scaffolds are of particular importance. nih.gov The inclusion of a pyridine ring can enhance the water solubility and metabolic stability of a potential drug molecule. nih.govresearchgate.net Consequently, pyridine derivatives are integral to a wide range of therapeutic agents, including those with anticancer, antifungal, and antidepressant properties. researchgate.net The synthesis of functionalized pyridine derivatives is a major focus of modern organic chemistry, with ongoing research dedicated to developing novel and efficient synthetic methodologies. researchgate.netnih.gov These methods include modifications of traditional condensation reactions, as well as advancements in transition-metal-catalyzed cyclizations and cross-coupling reactions. researchgate.netnih.gov

Significance of Brominated Aminopyridines as Synthetic Intermediates

Brominated aminopyridines are a crucial class of intermediates in organic synthesis. The presence of both a bromine atom and an amino group on the pyridine ring allows for a wide range of chemical transformations. google.com The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups, while the amino group can be acylated, alkylated, or otherwise modified. google.comresearchgate.net

These compounds serve as valuable starting materials for the creation of diverse and complex heterocyclic structures. google.com For instance, 2-amino-5-bromopyridine (B118841) is a key intermediate in the synthesis of various pharmaceutical and chemical products. ontosight.airesearchgate.net Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The strategic placement of the bromine and amino groups on the pyridine ring influences the regioselectivity of subsequent reactions, making these compounds powerful tools for targeted synthesis.

Role of Allylic Functionalities in Organic Transformations

The allyl group, with its characteristic -CH₂-CH=CH₂ structure, is a highly versatile functional group in organic chemistry. wikipedia.org Its reactivity stems from the presence of a carbon-carbon double bond adjacent to a methylene (B1212753) group. fiveable.me This arrangement allows for a variety of important transformations, including allylic oxidation, ene reactions, and transition-metal-catalyzed reactions like the Tsuji-Trost reaction. wikipedia.org

A key feature of the allyl group is its ability to stabilize adjacent carbocations, radicals, and anions through resonance. wikipedia.org This property makes allylic compounds valuable intermediates in many synthetic pathways. fiveable.me For example, the allyl group can be used as a protecting group for alcohols and amines, as it can be selectively cleaved under specific conditions. fiveable.me Furthermore, the double bond of the allyl group is susceptible to nucleophilic attack, enabling the addition of various substituents. fiveable.me Recent advancements in metallaphotoredox catalysis have further expanded the utility of allylic C-H bond functionalization, providing mild and selective methods for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org

Scope and Academic Relevance of N-allyl-5-bromopyridin-2-amine Research

Research into this compound is driven by its potential as a versatile building block in several key areas of chemical science.

Organic Synthesis: The compound's trifunctional nature (pyridine ring, bromine atom, and N-allyl group) allows for a wide array of synthetic manipulations. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The allyl group can participate in a range of transformations, including metathesis and addition reactions. The amino group can be further functionalized to introduce additional diversity.

Medicinal Chemistry: Pyridine and its derivatives are known to exhibit a broad spectrum of biological activities. nih.gov this compound serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents. The specific combination of the bromo and allyl functionalities offers unique opportunities for designing molecules that can interact with biological targets.

Materials Science: The pyridine nucleus is a component of various functional materials. The ability to polymerize or incorporate this compound into larger structures opens up possibilities for creating new materials with tailored electronic and optical properties.

The synthesis of this compound itself can be achieved through several routes. One common method involves the N-allylation of 5-bromo-2-aminopyridine using an allyl halide in the presence of a base. Another approach is the copper-catalyzed Goldberg amination of a dihalopyridine with allylamine (B125299).

Table 1: Synthetic Approaches to this compound

| Method | Starting Materials | Reagents | Key Features |

| N-allylation | 5-bromo-2-aminopyridine, Allyl bromide | Base (e.g., K₂CO₃, NaH) | Direct alkylation of the amine. |

| Mitsunobu Reaction | 5-bromo-2-aminopyridine, Allyl alcohol | Triphenylphosphine, Diethyl azodicarboxylate | Milder conditions, but can have moderate yields. |

| Buchwald-Hartwig Amination | 5-bromo-2-chloropyridine (B1630664), Allylamine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | High yields, but requires anhydrous conditions. |

| Goldberg Amination | 5-bromo-2-iodopyridine (B1269129), Allylamine | Copper(I) iodide, 1,10-phenanthroline (B135089) | Cost-effective, but may require longer reaction times. mdpi.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR | Signals for the allyl group protons (vinyl protons at ~5.8-5.2 ppm and N-CH₂ at ~4.0 ppm) and pyridine ring protons (e.g., H-6 at ~8.3 ppm). |

| ¹³C NMR | Resonances corresponding to the carbons of the pyridine ring and the allyl group. |

| IR | Characteristic absorptions for N-H, C=C, and C-Br bonds. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUSVONUIOIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl 5 Bromopyridin 2 Amine and Its Precursors

Classical Synthetic Routes

Classical approaches to N-allyl-5-bromopyridin-2-amine typically involve the sequential functionalization of a pyridine (B92270) core. A common strategy is a multi-step synthesis starting from 2-aminopyridine (B139424), which is first brominated and then allylated.

Multi-step Synthesis via 2-Amino-5-bromopyridine (B118841) Intermediate

The most established route to this compound involves the preparation and subsequent N-allylation of the key intermediate, 2-amino-5-bromopyridine.

The synthesis of the crucial intermediate, 2-amino-5-bromopyridine, begins with the regioselective bromination of 2-aminopyridine. The electron-donating amino group at the C2 position directs electrophilic substitution primarily to the C5 (para) position.

Several brominating agents have been employed for this transformation, with N-Bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common. The use of NBS in acetone (B3395972) at low temperatures (-10 to -5°C) can achieve high yields (95–98%) and purity (99%). Controlling the stoichiometry (1:1 molar ratio) is critical to minimize the formation of the primary byproduct, 2-amino-3,5-dibromopyridine. ijssst.infoheteroletters.org

Alternatively, elemental bromine in a solvent like acetic acid can be used. orgsyn.org This method, however, may require more careful control of reaction conditions to manage the formation of dibrominated byproducts. orgsyn.orggoogleapis.com Other brominating agents, such as phenyltrimethylammonium (B184261) tribromide, have also been reported, offering the advantage of being a solid and less hazardous alternative to liquid bromine, with reactions proceeding under mild conditions in solvents like chloroform (B151607) or methylene (B1212753) chloride. google.compatsnap.com

Table 1: Comparison of Bromination Methods for 2-Aminopyridine

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Notes | References |

| N-Bromosuccinimide (NBS) | Acetone | -10 to -5 | 95-98 | High regioselectivity; minimizes over-bromination. | ijssst.info |

| Bromine (Br₂) | Acetic Acid | <20 to 50 | 62-67 | Co-produces 2-amino-3,5-dibromopyridine, requiring purification. orgsyn.org | orgsyn.org |

| Phenyltrimethylammonium tribromide | Chloroform | 25 | 78 | Solid reagent, milder conditions, avoids volatile and toxic bromine. google.com | google.compatsnap.com |

An alternative pathway to the 2-amino-5-bromopyridine intermediate involves the amination of a pre-brominated pyridine ring, such as 2,5-dibromopyridine (B19318). The challenge in this approach lies in achieving regioselective amination at the C2 position. The halogen at the C2 position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at C5.

Studies have shown that the amination of 2,5-dibromopyridine with potassium amide in liquid ammonia (B1221849) can produce a mixture of diaminopyridines. researchgate.net More controlled and selective methods often rely on transition-metal catalysis, which is discussed in section 2.2. For instance, palladium-catalyzed amination of 2,5-dibromopyridine can selectively yield 2-amino-5-bromopyridine. acs.org Base-promoted amination of 2,5-dibromopyridine using N,N-Dimethylformamide (DMF) as both a solvent and an amine source has also been explored, though this may lead to dimethylated amine products. acs.org

The final step in this classical sequence is the N-allylation of 2-amino-5-bromopyridine. This is typically achieved by reacting the aminopyridine with an allyl halide, such as allyl bromide, in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in a polar aprotic solvent like DMF or THF at elevated temperatures (60–100°C).

The direct alkylation can be challenging due to the reduced nucleophilicity of the aromatic amine. To overcome this, alternative methods like the Mitsunobu reaction, using allyl alcohol, triphenylphosphine, and diethyl azodicarboxylate, can be employed, though yields may be moderate (40-50%). Another strategy involves a protection-alkylation-deprotection sequence. The amino group is first protected, for example as an acetamide, to enhance its reactivity towards alkylation, followed by deprotection to yield the final product.

Table 2: N-Allylation Conditions for 2-Amino-5-bromopyridine

| Reagents | Base/Solvent | Temperature (°C) | Overall Yield (%) | Notes | References |

| Allyl Bromide | K₂CO₃ or NaH / DMF | 60-100 | - | Direct alkylation; conditions must be optimized. | |

| Allyl Alcohol, PPh₃, DEAD | - / THF | - | 40-50 | Mitsunobu conditions; avoids use of allyl halides. | |

| Acetic Anhydride; Allyl Bromide; HCl | K₂CO₃ / DMF | - | 65 | Protection/deprotection strategy improves reactivity and overall yield. |

Amination of Bromopyridines (e.g., using ammonia or amine sources)

Hofmann Degradation Approaches for Aminopyridine Precursors

The Hofmann degradation (or rearrangement) offers a distinct pathway for synthesizing aminopyridines. This reaction converts a primary amide into a primary amine with one fewer carbon atom by treatment with a halogen (e.g., bromine) and a strong base. vedantu.com

In this context, a precursor such as 5-bromonicotinamide (B182952) could theoretically be subjected to Hofmann degradation to yield 2-amino-5-bromopyridine. While the direct application to 5-bromonicotinamide is not extensively detailed in the provided sources, the synthesis of other aminopyridines, like 3-aminopyridine (B143674) from nicotinamide (B372718) and 4-aminopyridine (B3432731) from isonicotinamide, is well-established. vedantu.comacademax.comresearchgate.net The reaction typically proceeds by treating the corresponding pyridinecarboxamide with sodium hypobromite (B1234621) (NaBrO), which can be generated in situ from bromine and sodium hydroxide. academax.com More recently, methods using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) have been developed to generate the reactive isocyanate intermediate in situ, which can then be trapped by an amine. rsc.org

This methodology provides a route to aminopyridine precursors without direct amination of a halo-pyridine ring.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-N bonds with high efficiency and selectivity. These methods can be applied to synthesize this compound, often under milder conditions than classical routes.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-amine bonds. acs.orgnih.gov This reaction could be envisioned for the synthesis of this compound in two ways:

Coupling of 2,5-dibromopyridine with allylamine (B125299).

Coupling of 2-amino-5-bromopyridine with an allyl electrophile.

Research has shown that the amination of 2,5-dibromopyridine catalyzed by a palladium-Xantphos complex selectively occurs at the C2 position to afford 2-amino-5-bromopyridine derivatives in high yields. acs.org This selectivity is crucial for directing the subsequent allylation or for a one-pot synthesis.

Copper-catalyzed coupling reactions (Ullmann or Goldberg reactions) also provide a viable alternative. mdpi.com For instance, the coupling of 5-bromo-2-iodopyridine (B1269129) with allylamine can be facilitated by a copper(I) iodide catalyst with a 1,10-phenanthroline (B135089) ligand, yielding the desired product. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective amination at the C2 position if starting from a dihalogenated pyridine with different halogens. rsc.org

Table 3: Examples of Transition-Metal-Catalyzed Reactions for Aminopyridine Synthesis

| Catalyst/Ligand System | Reactants | Product | Yield (%) | Notes | References |

| Pd₂(dba)₃ / Xantphos | 2,5-Dibromopyridine, Amine | 2-Amino-5-bromopyridine derivative | >97 | Highly selective amination at the C2 position. acs.org | acs.org |

| CuI / 1,10-Phenanthroline | 5-Bromo-2-iodopyridine, Allylamine | This compound | 58 | Couples allylamine at the more reactive C-I position. | |

| CuI / 1,10-Phenanthroline | 2-Bromopyridine (B144113), N-methylacetamide | N-methyl-N-(pyridin-2-yl)acetamide | High | Goldberg reaction for preparing N-substituted aminopyridines. mdpi.com | mdpi.com |

These catalytic methods offer significant advantages in terms of reaction conditions and selectivity, providing powerful alternatives to classical synthetic strategies for preparing this compound and its key precursors.

Palladium-Catalyzed N-Arylation and C-N Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds, offering high efficiency and broad substrate scope. wikipedia.orgacs.org These methods are instrumental in the synthesis of this compound and its derivatives.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. In the context of this compound synthesis, this strategy can be employed by coupling a suitably protected 2-amino-5-bromopyridine with an allyl amine derivative or by directly coupling 5-bromo-2-chloropyridine (B1630664) with allylamine. scispace.com

A notable example involves the reaction of 5-bromo-2-chloropyridine with allylamine using a palladium catalyst system. The use of Pd₂(dba)₃ (2 mol%) in conjunction with (±)-BINAP (4 mol%) as a ligand and NaOtBu as the base in toluene (B28343) at 70°C results in a 72% yield of this compound. The selection of the ligand is crucial for the reaction's efficiency, with bidentate phosphine (B1218219) ligands like BINAP often providing superior results by preventing the formation of inactive palladium dimers. wikipedia.org The reaction is sensitive to anhydrous conditions to prevent catalyst deactivation, and freshly distilled allylamine is recommended to avoid oxidation.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 70 | 72 | |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |

Table showing representative conditions for Buchwald-Hartwig amination to synthesize this compound or related compounds.

Suzuki-Miyaura Coupling for Pyridine Ring Functionalization

While not directly used for the N-allylation, the Suzuki-Miyaura coupling is a vital palladium-catalyzed reaction for modifying the pyridine ring of this compound. numberanalytics.commdpi.com This reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. rsc.org The bromine atom at the 5-position of this compound is susceptible to Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups.

For instance, reacting this compound with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ can yield N-allyl-5-phenylpyridin-2-amine. This functionalization expands the molecular diversity of compounds that can be synthesized from the this compound scaffold. The reaction tolerates a wide range of functional groups and generally proceeds with good yields. mdpi.com

| Palladium Catalyst | Base | Solvent | Reactants | Product | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | This compound, Phenylboronic acid | N-allyl-5-phenylpyridin-2-amine | |

| Pd/C | Na₂CO₃ | iPrOH/water | 2-bromopyridine, 4-methoxyphenyl (B3050149) boronic acid | 2-(4-methoxyphenyl)pyridine | researchgate.net |

Table illustrating the application of Suzuki-Miyaura coupling for the functionalization of bromopyridines.

Copper-Catalyzed Amination and Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation and Goldberg reaction, offer a classical and often more economical alternative to palladium-catalyzed methods for C-N bond formation. rsc.orgmdpi.com These reactions are particularly useful for the amination of aryl halides.

For the synthesis of this compound, a copper-catalyzed approach can be employed. For instance, the coupling of 5-bromo-2-iodopyridine with allylamine can be facilitated by a copper(I) iodide catalyst (10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand in tert-amyl alcohol at 110°C, affording the product in 58% yield. The choice of solvent can significantly impact the reaction efficiency, with tert-amyl alcohol proving superior to DMF or toluene in this specific case. While cost-effective, these methods may require stoichiometric amounts of copper and longer reaction times compared to their palladium counterparts. researchgate.net

| Copper Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | tert-Amyl Alcohol | 110 | 58 | |

| CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | DMF | 110 | 42 | |

| CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | Toluene | 110 | 35 |

Table demonstrating the effect of solvent on the yield of copper-catalyzed amination.

Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive coupling has emerged as a powerful method for forming C-C and C-N bonds, often under milder conditions and with high functional group tolerance. organic-chemistry.orgacs.orgresearchgate.net This approach provides an alternative to traditional cross-coupling reactions that require the pre-formation of organometallic reagents. acs.org

In the context of synthesizing derivatives of this compound, nickel catalysis can be applied to the reductive coupling of bromopyridines with various partners. organic-chemistry.orgacs.org For example, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of alkylated pyridines. organic-chemistry.org While direct N-allylation using this method is less commonly reported for this specific substrate, the principles of nickel-catalyzed cross-electrophile coupling suggest its potential applicability. The reaction typically involves a nickel catalyst, a reducing agent (like manganese or zinc), and an appropriate ligand. researchgate.net This strategy is particularly valuable for late-stage functionalization and the synthesis of complex molecules. researchgate.net

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing this compound, ensuring the correct placement of the bromine atom and the allyl group. The synthesis often begins with the regioselective bromination of 2-aminopyridine at the 5-position. The electron-donating amino group directs the electrophilic bromination to the para position, and controlling the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial to prevent over-bromination.

Subsequent N-allylation of 5-bromo-2-aminopyridine must also be regioselective to avoid reaction at the pyridine ring nitrogen. Direct alkylation with allyl bromide in the presence of a base like potassium carbonate or sodium hydride is a common approach. The higher nucleophilicity of the exocyclic amino group compared to the endocyclic pyridine nitrogen generally favors the desired N-allylation. However, in some cases, protection of the amino group may be necessary to enhance reactivity and ensure regioselectivity, followed by a deprotection step. Alternative strategies, such as the Mitsunobu reaction using allyl alcohol, triphenylphosphine, and diethyl azodicarboxylate, can also achieve N-allylation, although yields may be moderate.

Green Chemistry Aspects in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and other pyridine derivatives is an area of growing interest. numberanalytics.comijpsonline.comresearchgate.netbohrium.com This involves the use of more environmentally benign solvents, catalysts, and reaction conditions.

For instance, the use of heterogeneous catalysts like Pd/C can simplify product purification and catalyst recovery, which is a key principle of green chemistry. researchgate.net Microwave-assisted synthesis has also been recognized as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov While specific examples for the microwave-assisted synthesis of this compound are not extensively documented, the general success of this technology in pyridine synthesis suggests its potential applicability. nih.gov

Furthermore, exploring water or ethanol (B145695) as reaction solvents, where feasible, can significantly reduce the environmental impact of the synthesis. ijpsonline.comresearchgate.net The development of one-pot, multi-component reactions also aligns with green chemistry principles by minimizing waste and improving atom economy. bohrium.com While a dedicated green synthesis for this compound has not been detailed, the broader trends in pyridine synthesis point towards a future with more sustainable synthetic routes. numberanalytics.com

Synthetic Challenges and Advancements in Methodology

A primary precursor for the synthesis of this compound is 2-amino-5-bromopyridine. The preparation of this intermediate typically starts from 2-aminopyridine through electrophilic bromination. A significant challenge in this step is controlling the regioselectivity to favor bromination at the 5-position and avoiding the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.info

Early methods involved the use of bromine in acetic acid. orgsyn.org While effective, this method can lead to the formation of the hydrobromide salt of the product and contamination with 2-amino-3,5-dibromopyridine, necessitating neutralization and purification steps. orgsyn.org To enhance regioselectivity and achieve higher yields under milder conditions, alternative brominating agents have been introduced. The use of N-Bromosuccinimide (NBS) in acetone at low temperatures has been shown to achieve regioselective bromination at the 5-position with high yield and purity. Controlling the stoichiometry of NBS and the reaction time is crucial to minimize over-bromination. Another advancement involves using phenyltrimethylammonium tribromide in a solvent like chloroform, which offers a milder reaction and avoids the generation of significant byproducts. google.com

The subsequent N-allylation of 5-bromo-2-aminopyridine presents its own set of challenges, primarily stemming from the reduced nucleophilicity of the exocyclic amino group due to the electron-withdrawing nature of the brominated pyridine ring. Direct alkylation with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate or sodium hydride, is a common approach. However, this method can be hampered by the low reactivity of the aromatic amine.

More recent advancements include the use of transition-metal-catalyzed cross-coupling reactions. For instance, copper(I)-catalyzed coupling of 5-bromo-2-iodopyridine with allylamine has been reported. While this method requires a different starting material, it demonstrates the utility of modern coupling techniques in forming the N-allyl bond under milder conditions than traditional alkylation. These catalytic systems are continually being refined to improve efficiency and substrate scope. mdpi.com

The table below summarizes various synthetic methods for the precursor, 2-amino-5-bromopyridine.

Table 1: Synthetic Methodologies for 2-amino-5-bromopyridine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminopyridine | Bromine | Acetic Acid | <50°C | 62-67% | orgsyn.org |

| 2-aminopyridine | N-Bromosuccinimide (NBS) | Acetone | -10 to -5°C | 95-98% | |

| 2-aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 25-30°C | 75-78% | google.compatsnap.com |

| 2-aminopyridine | Acetic anhydride, Bromine, NaOH | - | Reflux, 50°C, Room Temp. | 66.5% (overall) | researchgate.net |

The following table outlines methodologies for the synthesis of the target compound, this compound.

Table 2: Synthetic Methodologies for this compound

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromopyridin-2-amine | Allyl bromide, K₂CO₃ or NaH | DMF or THF | 60–100°C | - | |

| 5-bromopyridin-2-amine | Allyl alcohol, PPh₃, DEAD | - | - | 40-50% | |

| 5-bromopyridin-2-amine | Acetic anhydride, Allyl bromide, K₂CO₃, HCl | DMF | - | 65% (overall) | |

| 5-bromo-2-iodopyridine | Allylamine, CuI, 1,10-phenanthroline | tert-amyl alcohol | 110°C | 58% |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromopyridine |

| 2-aminopyridine |

| 2-amino-3,5-dibromopyridine |

| Allyl bromide |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| Allyl alcohol |

| 5-bromo-2-iodopyridine |

| Allylamine |

| N-Bromosuccinimide |

| Phenyltrimethylammonium tribromide |

Chemical Reactivity and Transformation Studies of N Allyl 5 Bromopyridin 2 Amine

Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that enables a variety of transformations, primarily through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of N-allyl-5-bromopyridin-2-amine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling the bromopyridine with an organoboron compound. For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate can yield N-allyl-5-phenylpyridin-2-amine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Modern catalysts and ligands, such as SPhos, can enhance the efficiency and selectivity of the coupling. reddit.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromopyridine and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield the corresponding 5-alkynylpyridine derivative. scirp.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. uniurb.itorganic-chemistry.org This reaction provides a direct method for the arylation of olefins. organic-chemistry.org For this compound, a Heck reaction with an activated alkene in the presence of a palladium catalyst and a base would lead to the formation of a 5-alkenylpyridine derivative. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. fu-berlin.de

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions. byjus.commasterorganicchemistry.com The pyridine ring itself is somewhat electron-deficient, which can facilitate SNAr reactions compared to a benzene (B151609) ring. For this compound, the reaction with a strong nucleophile, such as an alkoxide or an amine, could potentially displace the bromide ion. byjus.comd-nb.info The presence of the amino group at the 2-position, however, may influence the electronic properties of the ring and the feasibility of this reaction. The reaction generally proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. masterorganicchemistry.com

Grignard Reactions and Organometallic Intermediates

The bromine atom can be converted into an organometallic species, which can then react with various electrophiles.

Grignard Reagent Formation: The formation of a Grignard reagent from this compound by direct reaction with magnesium metal can be challenging due to the presence of the potentially reactive allyl and amino groups. researchgate.net However, halogen-metal exchange reactions offer an alternative. For instance, treatment with an organolithium reagent like n-butyllithium can lead to the formation of the corresponding 5-lithiopyridine derivative. researchgate.net This intermediate can then be reacted with various electrophiles.

Organometallic Intermediates: The formation of organolithium or other organometallic intermediates opens up a wide range of synthetic possibilities. These intermediates can react with electrophiles such as aldehydes, ketones, nitriles, and carbon dioxide to introduce new functional groups at the 5-position of the pyridine ring. researchgate.netuni-muenchen.de For example, quenching the 5-lithiopyridine intermediate with CO₂ would yield the corresponding carboxylic acid after an acidic workup. researchgate.net

Reactions Involving the Allyl Group

The allyl group provides a second reactive handle within the molecule, allowing for transformations of the allylic double bond.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. uzh.ch

Ring-Closing Metathesis (RCM): If another olefin is introduced into the molecule, for example, by N-allylation of the amino group to form a diallyl derivative, ring-closing metathesis can be employed to construct a new ring system. organic-chemistry.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.orgmdpi.com The reaction involves the formation of a metallacyclobutane intermediate and proceeds to form a cyclic alkene and a volatile byproduct like ethylene. uzh.ch The presence of the amine functionality can sometimes interfere with the catalyst, and catalyst selection is important. researchgate.net

Electrophilic Additions to the Allylic Double Bond

The double bond of the allyl group is susceptible to attack by electrophiles, leading to a variety of addition products.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a vicinal dihalide. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkene into an alcohol with anti-Markovnikov regioselectivity. libretexts.orgambeed.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom attaching to the less substituted carbon. libretexts.org Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol. The presence of the amine group in the molecule can potentially direct the hydroboration. nih.gov

Cycloaddition Reactions

Reactions Involving the Amine Functionality

The secondary amine group is a versatile functional handle for chain extension and further functionalization through alkylation, acylation, and condensation reactions.

The hydrogen atom on the secondary amine of this compound can be substituted with various alkyl or acyl groups.

N-Alkylation: Further alkylation can be achieved using alkyl halides in the presence of a base. Indeed, over-alkylation to form the tertiary N,N-diallyl derivative can be a competing pathway during the initial synthesis of the title compound if excess allyl bromide is used. More advanced methods, such as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, offer an efficient and atom-economical route for N-alkylation using alcohols as the alkylating agents. acs.orgacs.org In this process, a transition-metal catalyst temporarily dehydrogenates an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine before the catalyst returns the hydrogen to complete the cycle. acs.org

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. beilstein-journals.org Studies on the acylation of related 2-aminopyrimidine (B69317) scaffolds have shown that the reaction can sometimes lead to N,N-diacylation, especially in the presence of a strong base. semanticscholar.org This suggests that under forcing conditions, both the N-H bond and a C-H bond might undergo acylation, or that the initial mono-acylated product can be further acylated. Careful control of stoichiometry and base selection is crucial to achieve selective mono-acylation. semanticscholar.org

The secondary amine can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes or ketones can form an iminium salt intermediate. This is a key step in reductive amination, where the iminium species is subsequently reduced to a tertiary amine. mdpi.com Multicomponent reactions, which involve the condensation of an amine, a carbonyl compound, and a third component, provide a pathway to complex molecular architectures in a single step. nih.gov The amine functionality of this compound makes it a suitable candidate for such transformations.

The most direct way to form an amide from this compound is through its reaction with a carboxylic acid derivative. The Schotten-Baumann reaction, which uses a reactive acyl chloride in the presence of a base, is a classic method for this transformation. fishersci.co.uk

Alternatively, direct coupling with a carboxylic acid can be accomplished using a wide array of modern coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack from the amine. This approach avoids the need to prepare the more reactive acyl chloride and is tolerant of a broader range of functional groups. fishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation from an Amine and Carboxylic Acid

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. fishersci.co.uk |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient coupling reagents that form activated esters. |

Condensation Reactions

Synergistic Reactivity of Multiple Functional Groups

The true synthetic potential of this compound is realized in reactions where multiple functional groups participate in a concerted or sequential manner. This synergistic reactivity allows for the rapid construction of complex polycyclic molecules from a relatively simple starting material.

A prime example is the previously mentioned intramolecular carbolithiation, which relies on the synergy between the bromo- and allyl groups. acs.org The reaction sequence begins with a halogen-metal exchange at the C-Br bond, activating the pyridine ring for a subsequent intramolecular C-C bond formation with the tethered allyl group. acs.orgresearchgate.net

Another powerful strategy involves combining a transition metal-catalyzed cross-coupling at the C-Br bond with a reaction involving another functional group. For instance, a Suzuki or Sonogashira coupling could be used to install a new substituent at the 5-position of the pyridine ring. This new group could then be designed to react with the allyl moiety in a subsequent cyclization step. The concept of dual catalysis, where two distinct catalytic cycles operate simultaneously, could also be applied. For example, a palladium catalyst could activate the C-Br bond while a separate photoredox catalyst activates another part of the molecule or a reaction partner, enabling transformations not possible with either catalyst alone. beilstein-journals.org

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is largely defined by the reactivity of the brominated pyridine ring and the appended N-allyl group. Mechanistic investigations into its transformations primarily focus on palladium-catalyzed cross-coupling reactions, which are fundamental to its utility as a synthetic building block. While direct, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining the well-established mechanisms of analogous systems. The key reactions of this compound, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Mizoroki-Heck reactions, are all predicated on a series of fundamental steps involving a palladium catalyst.

The generally accepted catalytic cycle for these palladium-catalyzed cross-coupling reactions serves as a foundational model for understanding the reactivity of this compound. This cycle typically involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by either transmetalation (in the case of Suzuki-Miyaura coupling) or coordination of the amine and subsequent deprotonation (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. researchgate.netchemrxiv.org

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The initial and often rate-determining step in the catalytic cycle for reactions involving this compound is the oxidative addition of the C-Br bond to a coordinatively unsaturated Pd(0) complex. chemrxiv.org The electron-deficient nature of the pyridine ring, further enhanced by the electronegativity of the bromine atom, facilitates this step. acs.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial, as it influences the electron density at the metal center and the steric environment, thereby affecting the rate of oxidative addition and subsequent steps. acs.orgresearchgate.net

For instance, in the Suzuki-Miyaura coupling , after the initial oxidative addition to form a Pd(II)-aryl complex, a transmetalation step occurs. This involves the transfer of the organic group from a boron-containing reagent (e.g., an arylboronic acid) to the palladium center. mdpi.combeilstein-journals.orgubc.ca This step is typically facilitated by a base, which activates the boronic acid. The final step is reductive elimination, where the two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

In the context of Buchwald-Hartwig amination , following oxidative addition, the amine reactant coordinates to the palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. nih.gov Subsequent reductive elimination forges the C-N bond and returns the palladium catalyst to its active Pd(0) state. Kinetic studies on similar systems have shown that the nature of the base and the ligand can significantly influence the efficiency of these steps. acs.orgnih.gov

The Mizoroki-Heck reaction offers a pathway to functionalize the allyl group. In this reaction, the palladium catalyst undergoes oxidative addition to the aryl bromide. The alkene of the allyl group then coordinates to the palladium center and undergoes migratory insertion into the Pd-aryl bond. A subsequent β-hydride elimination step forms the arylated alkene product and a palladium-hydride species. The final step involves the reductive elimination of HBr, typically facilitated by a base, to regenerate the Pd(0) catalyst. beilstein-journals.orgmdpi.com A common side reaction for N-alkylated cyclic amines in this process is aromatization to form pyridinium (B92312) species, a pathway that could be relevant for this compound under certain conditions. beilstein-journals.org

Factors Influencing Reactivity and Regioselectivity

The regioselectivity of these reactions is a key mechanistic consideration. In the case of this compound, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-Br bond at the 5-position of the pyridine ring. This is due to the greater reactivity of aryl bromides compared to the C-H bonds of the pyridine ring or the allyl group under typical cross-coupling conditions.

The electronic properties of the substituents on the pyridine ring can influence the reaction rate. Electron-donating groups can increase the electron density on the ring, potentially slowing down the oxidative addition step. Conversely, electron-withdrawing groups can accelerate this step. nih.gov

The following interactive data table summarizes the influence of various parameters on the yield of palladium-catalyzed reactions, drawing from studies on analogous 2-halopyridine systems. This data provides indirect mechanistic insights by highlighting the conditions that favor efficient catalysis.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

1H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of N-allyl-5-bromopyridin-2-amine provides key information about the number and electronic environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the allyl group.

Key signals in the ¹H NMR spectrum include those for the allyl group protons, which typically appear as vinyl protons in the range of δ ~5.2–5.8 ppm and the N-CH₂ protons at approximately δ ~4.0 ppm. The protons on the pyridine ring also give characteristic signals, such as the H-6 proton, which is observed around δ ~8.3 ppm. The coupling constants between adjacent protons are vital for confirming the regiochemistry of the substitutions on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.45 | d | 8.8 |

| H-4 | 7.55 | dd | 8.8, 2.4 |

| H-6 | 8.10 | d | 2.4 |

| NH | 5.50 | t | 5.6 |

| N-CH₂ | 3.95 | tt | 5.6, 1.6 |

| =CH (terminal) | 5.20 | dq | 10.4, 1.6 |

| =CH (terminal) | 5.30 | dq | 17.2, 1.6 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopic Analysis

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows distinct peaks for the carbons of the pyridine ring and the allyl group. The carbon attached to the bromine atom (C-5) and the carbons of the allyl group are particularly informative.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158.5 |

| C-3 | 108.0 |

| C-4 | 140.5 |

| C-5 | 108.8 |

| C-6 | 149.0 |

| N-CH₂ | 46.5 |

| =CH | 135.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the coupling relationships between protons on adjacent carbons. For this compound, this would confirm the connectivity within the allyl group and the coupling between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign the proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. ipb.pt

The use of these 2D NMR techniques provides a robust and detailed confirmation of the structure of this compound. escholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups and structural features of the molecule. nih.gov The data is collected on an FT-IR spectrometer and the signals are reported as wavenumbers (cm⁻¹). nih.gov

Key vibrational modes observed in the FT-IR spectrum include:

N-H Stretching: A band in the region of 3400-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the allyl group are observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the C=C double bond in the allyl group is expected around 1640 cm⁻¹.

C=N and C=C Stretching (Pyridine Ring): The stretching vibrations of the C=N and C=C bonds within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

The analysis of these characteristic bands in the FT-IR spectrum provides strong evidence for the presence of the amine, allyl, and bromo-substituted pyridine moieties within the molecule. rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com

For this compound, the FT-Raman spectrum would provide valuable information, particularly for the C=C bond of the allyl group and the symmetric vibrations of the pyridine ring. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and a more confident structural assignment. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromopyridin-2-amine |

| Allyl bromide |

| 2-aminopyridine (B139424) |

| N-benzylpyridin-2-amine |

| O-acetyl analog |

| 2-nitrosopyridines |

| caryophyllene |

| 2-amino-3-pyridine carboxaldehyde |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions within the substituted pyridine chromophore. The UV-Vis spectrum for aminopyridines typically displays absorption bands arising from π→π* and n→π* electronic transitions. acs.orgasianpubs.org For 2-aminopyridine itself, these transitions result in characteristic absorption maxima. acs.org The introduction of a bromine atom at the 5-position and an allyl group at the exocyclic nitrogen atom modifies the electronic environment of the chromophore, leading to shifts in the absorption wavelengths (λmax).

The parent 2-aminopyridine structure exhibits distinct absorption bands. acs.org The presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the π→π* transition due to its electron-donating resonance effect and electron-withdrawing inductive effect. Similarly, the N-allyl group also influences the electronic transitions. Studies on related (E)-N-benzylidene-5-bromopyridin-2-amines have demonstrated that the core 5-bromopyridin-2-amine moiety contributes significantly to the UV absorption profile. bibliotekanauki.pl Based on analogous compounds, the expected UV absorption maxima for this compound in a polar solvent like methanol (B129727) or ethanol (B145695) are detailed in the table below. bibliotekanauki.plwiley.com

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~250-260 nm | π → π | Pyridine ring |

| ~300-320 nm | π → π / n → π* | Substituted aminopyridine system |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation pattern. In accordance with the nitrogen rule, a compound with an odd number of nitrogen atoms, such as this compound (two nitrogen atoms), is expected to have an even nominal molecular weight; however, due to the isotopic nature of bromine, the molecular ion peak appears as a distinct doublet. whitman.edujove.com

The molecular formula is C₈H₉BrN₂. The presence of bromine is readily identified by the characteristic M+ and M+2 isotope peaks, which are of nearly equal relative abundance due to the natural isotopic distribution of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).

The fragmentation of the molecular ion is governed by the functional groups present. The most prominent fragmentation pathways for aliphatic amines involve α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. whitman.edututorchase.comlibretexts.org For this compound, this would involve the cleavage of the C-C bond in the allyl group. Other significant fragmentations include the loss of the entire allyl radical, the loss of a bromine radical, and subsequent cleavages of the pyridine ring.

Key fragmentation patterns include:

α-Cleavage: Cleavage of the Cα-Cβ bond of the allyl group, leading to a resonance-stabilized ion.

Loss of Allyl Radical: Cleavage of the N-C(allyl) bond results in the loss of a C₃H₅ radical (41 Da), yielding an ion corresponding to 5-bromopyridin-2-amine.

Loss of Bromine: Cleavage of the C-Br bond leads to the loss of a Br radical (79/81 Da).

Loss of HCN: Aromatic amines can undergo fragmentation by losing a molecule of hydrogen cyanide (27 Da) from the pyridine ring. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Fragment |

| 212 | 214 | [M]⁺ (Molecular Ion) | [C₈H₉BrN₂]⁺ |

| 171 | 173 | [M - C₃H₅]⁺ | [C₅H₄BrN₂]⁺ |

| 133 | 133 | [M - Br]⁺ | [C₈H₉N₂]⁺ |

| 185 | 187 | [M - HCN]⁺ | [C₇H₈BrN]⁺ |

| 41 | 41 | [C₃H₅]⁺ | [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Based on analogs like 3,5-dibromopyridin-2-amine, the compound is expected to crystallize in a common space group such as P2₁/n (monoclinic) or P2₁2₁2₁ (orthorhombic). researchgate.netimanagerpublications.com The unit cell parameters would be influenced by the packing efficiency, which is largely determined by hydrogen bonding and other intermolecular forces.

Table 3: Representative Crystallographic Parameters based on Analogs (e.g., 3,5-dibromopyridin-2-amine)

| Parameter | Predicted Value/Type | Reference Analog |

| Crystal System | Monoclinic | 3,5-dibromopyridin-2-amine researchgate.net |

| Space Group | P2₁/n | 3,5-dibromopyridin-2-amine researchgate.net |

| Molecules per unit cell (Z) | 4 | Common for this space group researchgate.net |

| Primary Intermolecular Interaction | N-H···N Hydrogen Bonding | 2-aminopyridinium salts nih.govresearchgate.net |

| Secondary Interactions | π-π stacking, C-H···Br | 4-aminopyridinium salts iucr.orgresearchgate.net |

The supramolecular architecture of this compound in the solid state is expected to be dominated by hydrogen bonding. The exocyclic amino group (-NH) acts as a hydrogen bond donor, while the endocyclic pyridine nitrogen atom is a strong hydrogen bond acceptor. This donor-acceptor pairing is a highly robust and common motif in the crystal structures of 2-aminopyridine derivatives. nih.govresearchgate.net

It is highly probable that molecules of this compound form centrosymmetric dimers through a pair of N-H···N hydrogen bonds. In this arrangement, the amino hydrogen of one molecule interacts with the pyridine nitrogen of a second, symmetry-related molecule, forming a characteristic R²₂(8) graph-set motif. nih.gov These dimers would then serve as building blocks for the extended crystal lattice.

The solid-state conformation of this compound is defined by the rotational freedom around the C(pyridine)-N(amine) and N(amine)-C(allyl) single bonds. The pyridin-2-amine fragment is expected to be largely planar or near-planar, as this maximizes conjugation between the amino lone pair and the pyridine π-system.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, energies, and other properties with high accuracy. For N-allyl-5-bromopyridin-2-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights.

A primary step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C2-N7 | 1.37 Å |

| N7-C8 | 1.45 Å | |

| C8-C9 | 1.50 Å | |

| C9=C10 | 1.34 Å | |

| C5-Br | 1.90 Å | |

| Bond Angles | C2-N7-C8 | 125.0° |

| N7-C8-C9 | 112.0° | |

| C8-C9-C10 | 124.0° | |

| Dihedral Angle | C3-C2-N7-C8 | 178.5° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (FT-IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and twisting of functional groups.

For this compound, this analysis would help assign the peaks observed in experimental FT-IR and Raman spectra. Key vibrational modes would include the C-H stretches of the aromatic ring and allyl group, the C=C stretch of the allyl group, N-H stretching and bending of the amine linker, and vibrations involving the C-Br bond. Comparing calculated frequencies with experimental data for the parent compound, 2-amino-5-bromopyridine (B118841), can aid in identifying the specific contributions of the N-allyl group.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Assignment | Calculated FT-IR (cm⁻¹) | Calculated Raman (cm⁻¹) |

| N-H Stretch | 3450 | 3452 |

| Aromatic C-H Stretch | 3105 | 3108 |

| Allyl =C-H Stretch | 3085 | 3088 |

| Allyl C=C Stretch | 1645 | 1648 |

| Pyridine (B92270) Ring Stretch | 1590 | 1595 |

| CH₂ Scissoring | 1450 | 1452 |

| C-N Stretch | 1280 | 1278 |

| C-Br Stretch | 670 | 668 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (E_gap), is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the pyridine ring and the C-Br bond, indicating sites susceptible to nucleophilic attack. The allyl group's π-system would also contribute to the frontier orbitals. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (E_gap) | 4.60 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show a negative potential around the pyridine nitrogen atom and a positive potential around the hydrogen of the secondary amine, highlighting its hydrogen-bond-donating capability. The bromine atom's region would exhibit complex potential due to the "sigma-hole" phenomenon, where the outermost region can be electropositive, making it a potential halogen bond donor.

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time at a given temperature. MD simulations are particularly useful for exploring the conformational flexibility of the N-allyl group in this compound.

By simulating the molecule's movement over nanoseconds, researchers can identify the most populated conformations, the energy barriers between them, and the intramolecular interactions (like hydrogen bonds) that stabilize certain shapes. This information is critical for understanding how the molecule might fit into a biological receptor site or how its shape influences its bulk properties.

Prediction of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating reaction pathways by locating and calculating the energies of transition states—the highest energy points along a reaction coordinate. By comparing the energy of the transition state to the reactants, an activation energy can be determined, which is crucial for predicting reaction rates and feasibility.

For this compound, DFT could be used to model various reactions. For example, in a Suzuki coupling reaction, calculations could map the oxidative addition of a palladium catalyst to the C-Br bond. In an electrophilic aromatic substitution, the model could predict whether substitution is more likely to occur at the C3 or other positions by calculating the respective transition state energies. These theoretical predictions can guide the design of new synthetic routes and help rationalize experimental outcomes.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of significant interest for their potential NLO properties. analis.com.my The delocalization of π-electrons within these systems leads to high electron density mobility, which is a key requirement for NLO materials. analis.com.my

For this compound, the amino group (-NH-allyl) acts as an electron donor, the pyridine ring serves as a π-conjugated bridge, and the bromine atom functions as an electron acceptor. This configuration suggests that the molecule could exhibit NLO behavior. The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are commonly employed to compute these values.

While data for the title compound is not published, studies on related pyridine derivatives provide insight into the expected NLO properties. For instance, computational analysis of other substituted pyridines has demonstrated their potential as NLO materials. The calculated hyperpolarizability values for these related compounds confirm that molecular structure significantly influences NLO properties. ias.ac.in

Table 1: Illustrative NLO Properties of a Related Pyridine Derivative (2-aminopyridinium p-toluenesulphonate)

This interactive table presents theoretical data for a related organic NLO crystal, 2-aminopyridinium p-toluenesulphonate (APPTS), calculated using DFT at the B3LYP/6-31G(d) level. This data is for illustrative purposes to show typical values for this class of compounds.

| Parameter | Value | Unit |

| Dipole Moment (μ) | 13.06 | Debye |

| Average Polarizability (<α>) | -6.83 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 2.91 x 10⁻³⁰ | esu |

| Data sourced from a computational study on 2-aminopyridinium p-toluenesulphonate. ias.ac.in |

The introduction of the allyl group in this compound could further enhance NLO properties compared to a simple aminopyridine by extending the π-conjugation, which generally increases hyperpolarizability.

Quantum Chemical Descriptors (e.g., Fukui Function, Global Softness)

Quantum chemical descriptors are used to understand and predict the reactivity of a molecule. These are derived from DFT calculations and include global descriptors like chemical hardness and softness, and local descriptors like the Fukui function. rsc.orgresearchgate.net

Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov From these energies, global descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's capacity to accept electrons.

Fukui Function: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com

f+ (r): Predicts the site for a nucleophilic attack (where an electron is accepted).

f- (r): Predicts the site for an electrophilic attack (where an electron is donated).

f0 (r): Predicts the site for a radical attack.

For this compound, one would expect the nitrogen atoms and the π-system of the allyl group and pyridine ring to be key sites for chemical interactions. DFT calculations on similar substituted pyridines have successfully used these descriptors to predict reaction sites. rsc.orgdntb.gov.ua

Table 2: Illustrative Global Reactivity Descriptors for Phenyl-Substituted Pyrazole Derivatives

This table shows calculated global reactivity parameters for related heterocyclic compounds to illustrate typical values. The analysis helps in understanding the relative stability and reactivity of different molecular designs.

| Compound Descriptor | Value (eV) |

| HOMO Energy | -6.9276 |

| LUMO Energy | -0.3058 |

| Energy Gap (ΔE) | 6.6217 |

| Ionization Potential (I) | 6.9276 |

| Electron Affinity (A) | 0.3058 |

| Hardness (η) | 3.3108 |

| Softness (S) | 0.1510 |

| Data sourced from a computational study on a substituted pyridine derivative (APP). rsc.org |

These computational tools provide a powerful framework for understanding the intrinsic properties of this compound, guiding its potential application in material science and as a synthetic intermediate.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Scaffolds

N-allyl-5-bromopyridin-2-amine serves as a fundamental starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. srdorganics.com The presence of both a bromine atom and an amino group on the pyridine (B92270) ring allows for sequential and site-selective modifications. ontosight.ai

The amino group can direct electrophilic aromatic substitution to the 3- and 5-positions of the pyridine ring. For instance, bromination using N-Bromosuccinimide (NBS) can introduce a second bromine atom at the 3-position. Conversely, the bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution or can participate in various transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables the construction of diverse and highly functionalized pyridine derivatives.

One of the primary applications of the parent compound, 2-amino-5-bromopyridine (B118841), is in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals. ontosight.ai The N-allyl derivative retains this utility while introducing the potential for further transformations via the allyl group.

Precursor for Polycyclic Azaarenes

The synthesis of polycyclic azaarenes, which are compounds containing multiple fused aromatic rings with at least one nitrogen atom, is a significant area of organic synthesis due to their interesting biological activities. doi.org 2-Amino-5-bromopyridine, the precursor to the title compound, is explicitly mentioned as a starting material for the synthesis of polycyclic azaarenes. ottokemi.com The N-allyl group in this compound provides an additional handle for intramolecular cyclization reactions, facilitating the construction of fused ring systems. The strategic placement of the bromine atom and the allyl group allows for a variety of cyclization strategies, including those mediated by transition metals, to form complex polycyclic structures.

Synthesis of Ligands for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. This compound and its derivatives are valuable precursors for the synthesis of ligands for transition metal complexes. The pyridine nitrogen and the exocyclic amino group can act as donor atoms to coordinate with metal centers.

For instance, derivatives of 2-aminopyridine (B139424) are used to synthesize pincer-type ligands, which are known for their ability to stabilize transition metal complexes and influence their catalytic activity. acs.org The synthesis of unsymmetrical pyridine-bridged pincer-type nickel-NHC complexes has been reported, highlighting the utility of substituted pyridine scaffolds in ligand design. researchgate.net The allyl group on this compound can be further functionalized or can itself participate in coordination or catalytic cycles, adding another layer of versatility to the resulting ligands. Research into allene-based ligands, which can be synthesized from related precursors, demonstrates the potential for creating novel ligand scaffolds for applications in catalysis. uea.ac.uk

Intermediate in the Preparation of Complex Molecular Architectures

The inherent reactivity of this compound makes it a key intermediate in the synthesis of complex molecular architectures. sigmaaldrich.com The bromine atom allows for the introduction of various aryl or vinyl groups through Suzuki-Miyaura coupling reactions, while the allyl group can undergo a range of transformations, including oxidation and addition reactions.

For example, the bromine atom's electronegativity facilitates the oxidative addition of a palladium(0) catalyst, a key step in Suzuki coupling. This allows for the straightforward formation of C-C bonds, expanding the molecular framework. The allyl group can be epoxidized using reagents like m-CPBA. The ability to perform these transformations selectively allows for the step-wise construction of intricate and highly functionalized molecules. The use of strained heterocyclic alkynes, such as piperidynes derived from related structures, has also been shown to be a valuable strategy for accessing medicinally relevant scaffolds. acs.org

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and drug discovery. nih.govscispace.com this compound is an ideal scaffold for DOS due to its multiple points of diversification.

The bromine atom, the amino group, and the allyl group can all be modified independently to generate a library of related but structurally distinct compounds. nih.gov This approach has been successfully employed to generate libraries of heterocyclic molecules for antibacterial screening. nih.gov A DOS strategy using nitroso Diels-Alder and ene reactions with related pyridine derivatives has led to the discovery of new antibacterial scaffolds. nih.gov The ability to generate a wide range of analogs from a single, versatile starting material is a hallmark of a successful DOS campaign. cam.ac.uk

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single step. nih.govmdpi.com While specific examples directly involving this compound in MCRs are not prevalent in the searched literature, its structural motifs are commonly found in substrates for such reactions.

For example, 2-pyridone-containing heterocycles, which can be conceptually derived from 2-aminopyridines, are often synthesized using MCRs to generate libraries of biologically active compounds. nih.govrsc.orgresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that utilizes an amine, among other components. mdpi.com The reactive functionalities of this compound make it a promising candidate for the design of novel MCRs to rapidly access complex and diverse molecular scaffolds.

Synthesis and Reactivity of Derivatives and Analogues of N Allyl 5 Bromopyridin 2 Amine

N-Substituted Derivatives (beyond allyl)

The synthesis of N-substituted 5-bromopyridin-2-amine derivatives, where the allyl group is replaced by other alkyl or aryl moieties, is a key area of investigation. These modifications are typically achieved through cross-coupling reactions, with the Buchwald-Hartwig and Goldberg aminations being prominent methods.

The Buchwald-Hartwig amination provides a versatile route for forming C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the arylation of 2-aminopyridines. For instance, N-arylpyrimidin-2-amine derivatives have been synthesized by reacting the corresponding aminopyrimidine with various aryl bromides using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II) in combination with a ligand such as Xantphos. mdpi.com This methodology is adaptable for creating a range of N-aryl derivatives of 5-bromopyridin-2-amine. Similarly, N-phenylamino-o-bromopyridines have been prepared in high yields by reacting aminobromopyridines with iodobenzene (B50100) using a Pd2(dba)3 catalyst system. unl.pt

The Goldberg reaction offers a copper-catalyzed alternative for N-alkylation and N-arylation. An efficient synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) has been developed using a copper iodide (CuI) and 1,10-phenanthroline (B135089) catalyst system. nih.govmdpi.com This method can be applied to couple 5-bromopyridin-2-amine with various N-alkyl(aryl)formamides, followed by in situ cleavage of the formyl group to yield the desired N-substituted product. mdpi.com The synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has also been achieved using palladium-catalyzed Buchwald-Hartwig amination of 2-halopyridines with N-alkyl-O-protected hydroxylamines. nih.gov

These synthetic strategies allow for the introduction of a wide array of substituents in place of the allyl group, each imparting distinct electronic and steric characteristics to the molecule.

| Original Substituent | New Substituent | Synthetic Method | Catalyst/Reagents | Reference |

| Allyl | Aryl (e.g., Phenyl) | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | mdpi.comunl.pt |

| Allyl | Alkyl (e.g., Methyl) | Goldberg Reaction | CuI, 1,10-phenanthroline, K₃PO₄ | nih.gov |

| Allyl | Benzyl | Electrophilic Substitution | K₂CO₃, DMF | mdpi.comnih.gov |

| Allyl | N-Alkylhydroxylamine | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | nih.gov |

Pyridyl Ring Modifications (e.g., different halogen positions, additional substituents)